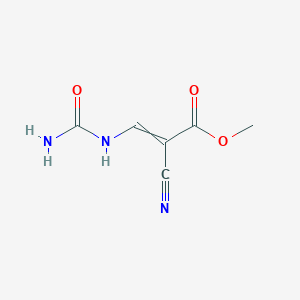![molecular formula C18H16ClNO2S B14404474 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one CAS No. 88252-55-5](/img/structure/B14404474.png)
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[420]octan-8-one is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[420]octan-8-one involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Wissenschaftliche Forschungsanwendungen
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[42
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer treatments.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Wirkmechanismus
The mechanism by which 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes critical for cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azabicyclo[4.2.0]octanones and their derivatives. Compared to these, 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one is unique due to the presence of the chlorophenoxy and phenyl groups, which confer distinct chemical properties and biological activities. Other similar compounds include:
- cis-7-Azabicyclo[4.2.0]octan-8-one
- 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
88252-55-5 |
|---|---|
Molekularformel |
C18H16ClNO2S |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
7-(4-chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C18H16ClNO2S/c19-14-7-9-15(10-8-14)22-16-17(21)20-11-4-12-23-18(16,20)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2 |
InChI-Schlüssel |
VAKLYMWHPRSHQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=O)C(C2(SC1)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


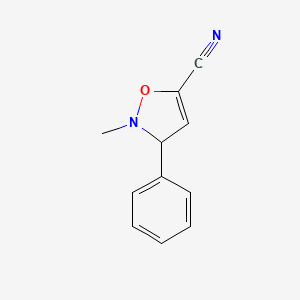
![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
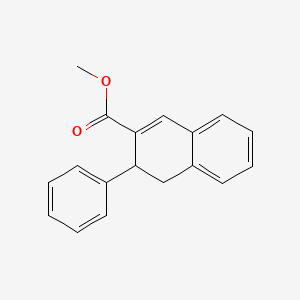
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)


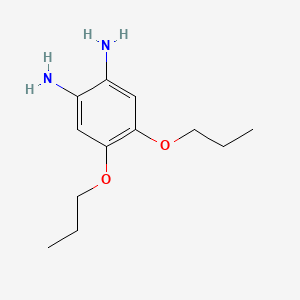

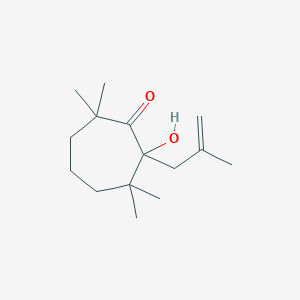
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
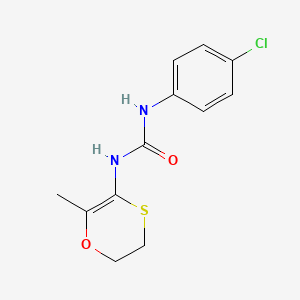
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
